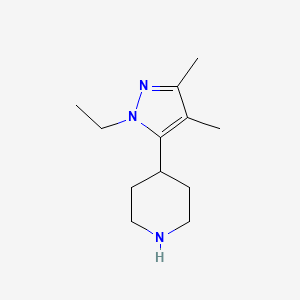
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, often found in pharmacologically active compounds, makes this molecule a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method is the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring. This is followed by alkylation to introduce the ethyl and methyl groups. The final step involves the coupling of the pyrazole derivative with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent choice, temperature control, and purification methods are also critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.
Scientific Research Applications
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Pyridine
- 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Morpholine
- 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Pyrrolidine
Uniqueness
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups further modifies its reactivity and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-4-15-12(9(2)10(3)14-15)11-5-7-13-8-6-11/h11,13H,4-8H2,1-3H3 |
InChI Key |
ITAVCQFFEODSLQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C)C2CCNCC2 |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















